Eticlopride hydrochloride
Eticlopride hydrochloride
Eticlopride is a dopamine D2 and D3 receptor antagonist (Kis = 0.029 and 0.46 nM in MN9D mouse neuronal cells expressing rat D2 and human D3 receptors, respectively). It is selective for dopamine D2 and D3 receptors (IC50s = 1 and 113 nM, respectively) over dopamine D1, α2-adrenergic, and β-adrenergic, histamine H1, and muscarinic receptors (IC50s = 700->100,000 nM), as well as the serotonin (5-HT) receptor subtypes 5-HT1 and 5-HT2 (IC50s = 6,200 and 830, respectively), but does bind α1-adrenergic receptors (α1-ARs; IC50 = 110 nM) in radioligand binding assays. Eticlopride (10 μg/kg) inhibits stereotyped behavior in rats induced by 7-hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT). It also inhibits ketamine- and cocaine-induced hypermotility in rats when administered at doses of 20 and 50 μg/kg, respectively.
Selective dopamine D2/D3 receptor antagonist (Ki values are 0.50 and 0.16 nM respectively). Antipsychotic.
Selective dopamine D2/D3 receptor antagonist (Ki values are 0.50 and 0.16 nM respectively). Antipsychotic.
Brand Name:
Vulcanchem
CAS No.:
97612-24-3
VCID:
VC0004417
InChI:
InChI=1S/C17H25ClN2O3.ClH/c1-4-11-9-13(18)16(23-3)14(15(11)21)17(22)19-10-12-7-6-8-20(12)5-2;/h9,12,21H,4-8,10H2,1-3H3,(H,19,22);1H
SMILES:
CCC1=CC(=C(C(=C1O)C(=O)NCC2CCC[NH+]2CC)OC)Cl.[Cl-]
Molecular Formula:
C17H26Cl2N2O3
Molecular Weight:
377.3 g/mol
Eticlopride hydrochloride
CAS No.: 97612-24-3
Cat. No.: VC0004417
Molecular Formula: C17H26Cl2N2O3
Molecular Weight: 377.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Eticlopride is a dopamine D2 and D3 receptor antagonist (Kis = 0.029 and 0.46 nM in MN9D mouse neuronal cells expressing rat D2 and human D3 receptors, respectively). It is selective for dopamine D2 and D3 receptors (IC50s = 1 and 113 nM, respectively) over dopamine D1, α2-adrenergic, and β-adrenergic, histamine H1, and muscarinic receptors (IC50s = 700->100,000 nM), as well as the serotonin (5-HT) receptor subtypes 5-HT1 and 5-HT2 (IC50s = 6,200 and 830, respectively), but does bind α1-adrenergic receptors (α1-ARs; IC50 = 110 nM) in radioligand binding assays. Eticlopride (10 μg/kg) inhibits stereotyped behavior in rats induced by 7-hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT). It also inhibits ketamine- and cocaine-induced hypermotility in rats when administered at doses of 20 and 50 μg/kg, respectively. Selective dopamine D2/D3 receptor antagonist (Ki values are 0.50 and 0.16 nM respectively). Antipsychotic. |
|---|---|
| CAS No. | 97612-24-3 |
| Molecular Formula | C17H26Cl2N2O3 |
| Molecular Weight | 377.3 g/mol |
| IUPAC Name | 5-chloro-3-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride |
| Standard InChI | InChI=1S/C17H25ClN2O3.ClH/c1-4-11-9-13(18)16(23-3)14(15(11)21)17(22)19-10-12-7-6-8-20(12)5-2;/h9,12,21H,4-8,10H2,1-3H3,(H,19,22);1H |
| Standard InChI Key | HFJFXXDHVWLIKX-UHFFFAOYSA-N |
| Isomeric SMILES | CCC1=CC(=C(C(=C1O)C(=O)NC[C@@H]2CCCN2CC)OC)Cl.Cl |
| SMILES | CCC1=CC(=C(C(=C1O)C(=O)NCC2CCC[NH+]2CC)OC)Cl.[Cl-] |
| Canonical SMILES | CCC1=CC(=C(C(=C1O)C(=O)NCC2CCCN2CC)OC)Cl.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator